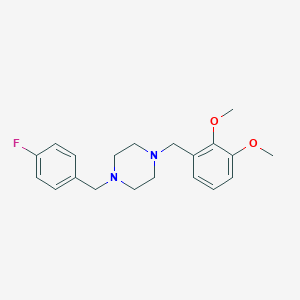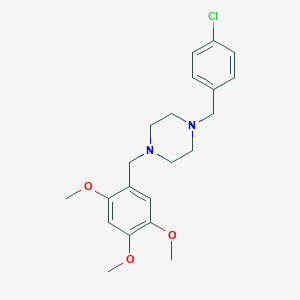![molecular formula C27H31N3 B442364 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE](/img/structure/B442364.png)
9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a carbazole core with an ethyl group at the 9th position and a piperazine moiety substituted with a 4-methylbenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the alkylation of 9-ethylcarbazole with a suitable piperazine derivative. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbazole core, potentially converting it into a dihydrocarbazole derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various pharmacological studies. It has been investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation. Additionally, its piperazine moiety makes it a candidate for studies on neurotransmitter modulation and receptor binding.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are being studied for their anti-inflammatory, anti-microbial, and anti-viral properties. The compound’s ability to cross the blood-brain barrier also makes it a candidate for neurological research.
Industry
Industrially, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its stable carbazole core and functionalizable piperazine ring make it suitable for creating materials with desirable electronic properties.
Mecanismo De Acción
The mechanism of action of 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
9-ethylcarbazole: Lacks the piperazine moiety, making it less versatile in biological applications.
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-9H-carbazole: Similar structure but without the ethyl group at the 9th position.
9-ethyl-3-{[4-(4-methylsulfanyl-benzyl)-piperazin-1-ylmethyl]-9H-carbazole: Contains a methylsulfanyl group instead of a methyl group, altering its electronic properties.
Uniqueness
The unique combination of the carbazole core, ethyl group, and piperazine moiety in 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE provides it with a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of stability, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C27H31N3 |
|---|---|
Peso molecular |
397.6g/mol |
Nombre IUPAC |
9-ethyl-3-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C27H31N3/c1-3-30-26-7-5-4-6-24(26)25-18-23(12-13-27(25)30)20-29-16-14-28(15-17-29)19-22-10-8-21(2)9-11-22/h4-13,18H,3,14-17,19-20H2,1-2H3 |
Clave InChI |
DURVLIGDHLMYBV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C)C5=CC=CC=C51 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Ethyl-3-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole](/img/structure/B442289.png)


![1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442292.png)

![1-(3-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442298.png)
![1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B442300.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B442302.png)

